
2-メトキシ-2-フェニルプロパン-1-アミン
説明
2-Methoxy-2-phenylpropan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-2-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-2-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
医薬品化学において、この化合物は医薬品の合成に使用されます 。例えば、エナンチオピュアな薬物様1-(3',4'-ジ置換フェニル)プロパン-2-アミンのトランスアミナーゼ媒介合成に使用されます .
生化学
生化学において、「2-メトキシ-2-フェニルプロパン-1-アミン」は酵素反応の研究に使用されます 。例えば、トランスアミナーゼの研究に使用されます。トランスアミナーゼは、プロキラルケトンから出発する医薬品的に関連する二置換1-フェニルプロパン-2-アミン誘導体の直接合成のための環境的および経済的に魅力的な方法を提供します .
薬理学
薬理学において、この化合物はさまざまな疾患の治療薬の開発に使用されます 。例えば、多発性硬化症患者における認知機能の改善に効果があることが報告されています .
不斉合成
「2-メトキシ-2-フェニルプロパン-1-アミン」は、エナンチオマー的に純粋なアミンを生成するために使用される方法である不斉合成に使用されます 。不斉合成の最適化後、®-エナンチオマーは88〜89%の変換率と>99%のeeで生成することができ、(S)-エナンチオマーは、対応するラセミアミンのキネティック分解で、>48%の変換率と>95%のeeで未反応画分として選択的に得られました .
キネティック分解
この化合物は、エナンチオマーを分離するために使用される方法であるキネティック分解にも使用されます 。このプロセスでは、一方のエナンチオマーが他方よりも速く反応するため、反応速度が遅いエナンチオマーが濃縮された混合物が得られます .
作用機序
Target of Action
It’s structurally similar to phenpromethamine and β-methylphenylethylamine (bmpea), which are known to interact with dopamine transporters (dats) and norepinephrine transporters (nets) . These transporters play a crucial role in the regulation of neurotransmitters in the brain, affecting mood, attention, and other cognitive functions .
Mode of Action
Based on its structural similarity to phenpromethamine and bmpea, it’s plausible that it acts as a substrate at dats and nets . This means it could potentially influence the reuptake of dopamine and norepinephrine, neurotransmitters that play key roles in mood regulation, attention, and the body’s fight-or-flight response .
Biochemical Pathways
If it acts similarly to phenpromethamine and bmpea, it could affect the dopaminergic and noradrenergic systems . These systems are involved in a wide range of physiological processes, including mood regulation, attention, reward, and the body’s response to stress .
Pharmacokinetics
Similar compounds like phenpromethamine and bmpea are known to be substrates at dats and nets, suggesting they can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
If it acts similarly to phenpromethamine and bmpea, it could potentially increase the levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This could result in increased alertness, attention, and mood elevation .
生化学分析
Biochemical Properties
2-Methoxy-2-phenylpropan-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure drug-like compounds. It interacts with various enzymes, such as transaminases, which are responsible for catalyzing the transfer of amino groups from one molecule to another These interactions are crucial for the synthesis of pharmaceutically relevant compounds, as they enable the production of specific enantiomers with high enantioselectivity and efficiency
Cellular Effects
2-Methoxy-2-phenylpropan-1-amine has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and subsequent alterations in cellular functions . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites. These effects on cellular processes underscore the compound’s potential as a modulator of cellular functions and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of 2-Methoxy-2-phenylpropan-1-amine involves its interactions with specific biomolecules, including enzymes and receptors. The compound can bind to active sites of enzymes, either inhibiting or activating their activity This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-2-phenylpropan-1-amine can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by environmental conditions, such as temperature and pH Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cellular functions
Dosage Effects in Animal Models
The effects of 2-Methoxy-2-phenylpropan-1-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular functions and metabolic imbalances. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic potential and safety in animal models and, ultimately, in human applications.
Metabolic Pathways
2-Methoxy-2-phenylpropan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels. The interactions with metabolic enzymes also highlight the compound’s role in modulating biochemical processes.
Transport and Distribution
The transport and distribution of 2-Methoxy-2-phenylpropan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. Understanding the transport mechanisms is crucial for elucidating the compound’s bioavailability and its potential effects on cellular functions. Additionally, the distribution patterns can provide insights into the compound’s therapeutic potential and its ability to target specific tissues or organs.
Subcellular Localization
2-Methoxy-2-phenylpropan-1-amine exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential interactions with subcellular structures. The effects on subcellular localization also highlight the importance of spatial dynamics in the compound’s biochemical activity.
特性
IUPAC Name |
2-methoxy-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDPACYVQKADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693256 | |
| Record name | 2-Methoxy-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933721-51-8 | |
| Record name | β-Methoxy-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933721-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)
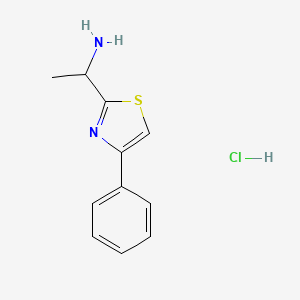
![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)
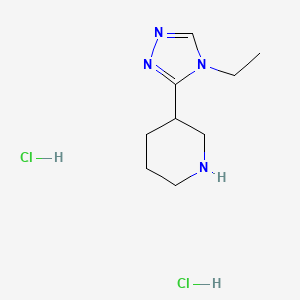

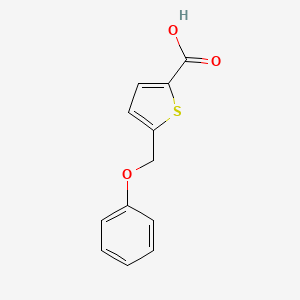
![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)
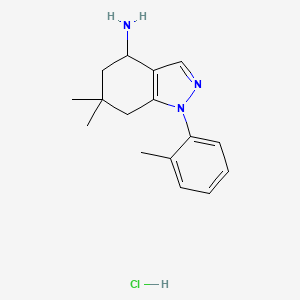

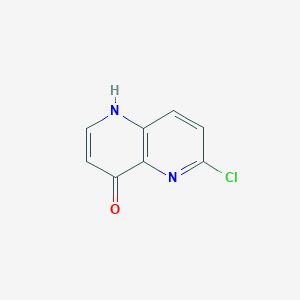
![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)
